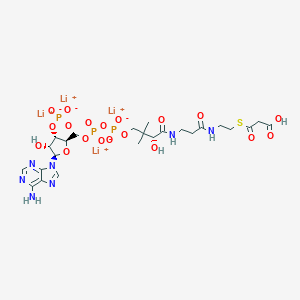
2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar dithiadiphosphetane disulfides often involves reactions with aromatic compounds under specific conditions. For example, the reaction of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide with aromatic dihydroxy compounds in toluene at reflux temperature produces 1,3,2-dioxaphospholane-2-sulfide derivatives. These reactions highlight the versatility of dithiadiphosphetane disulfides in synthesizing a range of organophosphorus compounds through interactions with various substrates (Shabana, Osman, & Atrees, 1994).
Molecular Structure Analysis
The molecular structure of dithiadiphosphetane disulfides has been a subject of interest, particularly their phosphorus chemical shift tensors as determined by solid-state 31P nuclear magnetic resonance (NMR) measurements. These studies reveal the orientation of the phosphorus chemical shift tensor and provide insights into the molecular geometry of these compounds (Wu & Wasylishen, 1995).
Chemical Reactions and Properties
Dithiadiphosphetane disulfides engage in various chemical reactions, including those that lead to the formation of complex organophosphorus structures. The reactivity of these compounds with different substrates, such as dihydric alcohols, underlines their significance in synthesizing new compounds with potential applications in organic chemistry and materials science (Shabana, Osman, & Atrees, 1993).
Wissenschaftliche Forschungsanwendungen
Phosphorus Chemical Shift Tensors Characterization : Wu and Wasylishen (1995) used solid-state 31P nuclear magnetic resonance (NMR) to characterize the phosphorus chemical shift tensors of dithiadiphosphetane disulfides, which include compounds similar to 2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide. This study contributes to understanding the molecular structure of these compounds (Wu & Wasylishen, 1995).
Reactions with Resorcinol : Nizamov et al. (2012) investigated the reactions of similar dithiadiphosphetane disulfides with resorcinol, exploring their potential use in creating various organic compounds such as antioxidants for polymers and corrosion inhibitors (Nizamov et al., 2012).
Organometallic Compound Synthesis : Wong et al. (2010) explored the reaction of 2,4-bis(p-tolylthio)1,3-dithia-2,4-diphosphetane-2,4-disulfide with [CpMo(CO)n]2, demonstrating its role in phosphorus-sulfur bond cleavage and the synthesis of organometallic compounds (Wong et al., 2010).
α-Diketone Mono-, and Di-Imine Systems Modification : Hafez (1992) studied the reaction of 2,4-Bis(phenylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide with certain organic compounds, leading to the synthesis of new organic thiones, contributing to the field of organic chemistry (Hafez, 1992).
Organophosphorus Compounds Synthesis : Arsanious and Hennawy (2016) demonstrated the reaction of 2,4-bis(phenylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulphide with arylidenecyclohexane-1-one derivatives, resulting in the formation of new heterocyclic compounds containing phosphorus, indicating its importance in the synthesis of organophosphorus compounds (Arsanious & Hennawy, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,4-bis[(4-methylphenyl)sulfanyl]-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14P2S6/c1-11-3-7-13(8-4-11)19-15(17)21-16(18,22-15)20-14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYQGZHFMUDZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SP2(=S)SP(=S)(S2)SC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14P2S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405078 | |
| Record name | Davy-reagent p-tolyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide | |
CAS RN |
114234-09-2 | |
| Record name | Davy-reagent p-tolyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide [Sulfurating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)


![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)




